molecular formula C16H18BrN3O B2740022 2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide CAS No. 1448137-32-3

2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide

Cat. No.: B2740022
CAS No.: 1448137-32-3
M. Wt: 348.244
InChI Key: AYAWQKWKHFNJJA-UHFFFAOYSA-N
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Description

2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various coupling agents for the formation of the benzamide bond . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions, forming more complex structures.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The indazole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in the compound’s observed biological effects . Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Properties

IUPAC Name

2-bromo-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c1-20-15-9-5-3-7-12(15)14(19-20)10-18-16(21)11-6-2-4-8-13(11)17/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAWQKWKHFNJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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